molecular formula C21H36O5S B13639628 2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate

2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B13639628
M. Wt: 400.6 g/mol
InChI Key: ZWKMEKHLMLZIDW-UHFFFAOYSA-N
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Description

Overview of Alkyl Tosylate Compounds in Organic Chemistry

Alkyl tosylates, a class of organosulfur compounds characterized by the presence of a p-toluenesulfonyl (tosyl) group, occupy a pivotal role in modern organic synthesis. These compounds are derived from alcohols through reaction with p-toluenesulfonyl chloride (TsCl), resulting in the formation of sulfonate esters with the general structure R-OTs. The tosyl group serves as an exceptional leaving group due to its resonance-stabilized anion, which forms upon departure during nucleophilic substitution or elimination reactions. This resonance stabilization distributes the negative charge across the sulfonate moiety, significantly reducing the energy barrier for bond cleavage and enabling efficient reaction kinetics.

The utility of alkyl tosylates extends across diverse reaction mechanisms, including SN2 , SN1 , E2 , and E1 pathways. For example, primary tosylates predominantly undergo SN2 reactions due to minimal steric hindrance, while tertiary analogs favor elimination (E2) or unimolecular substitution (SN1) depending on reaction conditions. A comparative analysis of common leaving groups reveals the superior performance of tosylates over halides or mesylates in certain contexts, particularly in stereospecific reactions where configuration retention is critical.

Leaving Group Resonance Stabilization Typical Reactivity Common Applications
Tosylate (OTs) High (delocalized charge) SN2, E2 Stereospecific substitutions
Mesylate (OMs) Moderate SN2 Polar aprotic solvents
Bromide (Br) Low SN1, E1 Acidic conditions

The synthetic versatility of alkyl tosylates is further enhanced by their compatibility with aqueous media. Recent advances, such as the use of sodium tosylate (NaTos) as a hydrotropic agent, demonstrate their applicability in sustainable reaction systems. These developments underscore the enduring relevance of tosylate chemistry in addressing contemporary challenges in green synthesis.

Significance of 2-(2-(Decyloxy)ethoxy)ethyl 4-Methylbenzenesulfonate in Contemporary Research

This compound (CAS 2207536-57-8) represents a structurally sophisticated alkyl tosylate with unique physicochemical properties. Its molecular architecture combines a hydrophobic decyl chain, a polyether spacer [(CH2CH2O)3], and the electrophilic tosyl group, enabling multifunctional reactivity. This hybrid structure confers several advantages:

  • Enhanced Solubility : The oligoethylene glycol (OEG) bridge improves aqueous compatibility compared to conventional hydrophobic tosylates, facilitating homogeneous reaction conditions.
  • Controlled Reactivity : The electron-withdrawing tosyl group activates the terminal ethyl group for nucleophilic displacement, while the OEG spacer modulates steric accessibility.
  • Amphiphilic Character : The decyl-OEG-tosylate structure self-assembles in solution, making it valuable for surfactant studies and nanomaterial templating.

Recent applications highlight its role in:

  • Phase-transfer catalysis : Mediating alkylation reactions in biphasic systems
  • Polymer functionalization : Serving as a telechelic agent for polyethylene glycol (PEG) derivatization
  • Supramolecular chemistry : Acting as a building block for nonionic surfactant assemblies

A representative synthesis involves the stepwise ethoxylation of decyl alcohol followed by tosylation of the terminal hydroxyl group. The reaction proceeds under mild conditions (20–40°C) with high regioselectivity, as evidenced by nuclear magnetic resonance (NMR) characterization.

Scope and Structure of the Review

This review systematically examines the chemical landscape of this compound through three analytical dimensions:

  • Synthetic Methodologies : Critical evaluation of ethoxylation and sulfonation techniques, including catalyst selection and yield optimization.
  • Reaction Mechanisms : Detailed analysis of nucleophilic substitution pathways, with emphasis on steric/electronic effects imposed by the OEG-decyl chain.
  • Functional Applications : Exploration of its roles in organic synthesis, materials science, and colloidal chemistry.

Properties

Molecular Formula

C21H36O5S

Molecular Weight

400.6 g/mol

IUPAC Name

2-(2-decoxyethoxy)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C21H36O5S/c1-3-4-5-6-7-8-9-10-15-24-16-17-25-18-19-26-27(22,23)21-13-11-20(2)12-14-21/h11-14H,3-10,15-19H2,1-2H3

InChI Key

ZWKMEKHLMLZIDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCOCCOS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

General Synthesis Approach

  • Starting Materials : The synthesis typically begins with an alcohol (e.g., 2-(2-(Decyloxy)ethoxy)ethanol ) and 4-methylbenzenesulfonyl chloride (Tosyl chloride) .
  • Reaction Conditions : The reaction is often conducted in a solvent like dichloromethane (DCM) with a base such as potassium hydroxide (KOH) or triethylamine (TEA) as a catalyst.
  • Reaction Steps :
    • Dissolve Tosyl chloride in DCM.
    • Add the alcohol and base to the solution.
    • Stir at room temperature for several hours.
    • Filter and wash the reaction mixture with saturated brine.
    • Dry and concentrate to obtain the product.

Example from Similar Compounds

For 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate , the synthesis involves:

  • Triethylene glycol monomethyl ether and 4-toluene sulfonyl chloride in DCM.
  • Addition of KOH at 0°C, stirring at ambient temperature for 16 hours.
  • Extraction with DCM, washing with water, and drying with anhydrous Na₂SO₄.

Data Tables for Synthesis Conditions

Compound Starting Materials Solvent Base/Catalyst Reaction Time Yield
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate Triethylene glycol monomethyl ether, 4-toluene sulfonyl chloride DCM KOH 16 hours 95%
2-(2-Thiophene)ethyl 4-methylbenzenesulfonate 2-Thiophene ethanol, Tosyl chloride DCM KOH, TEA 23 hours 96%

Exhaustive Research Findings

While specific research on This compound is limited, analogous compounds suggest that the synthesis involves a straightforward esterification reaction. The choice of base and reaction conditions can significantly affect the yield and purity of the product.

Influence of Base and Reaction Conditions

  • Potassium Hydroxide (KOH) is often used as a catalyst due to its effectiveness in enhancing reaction rates and yields.
  • Reaction Temperature : Room temperature is commonly used to avoid side reactions and improve selectivity.
  • Solvent Choice : DCM is preferred for its solubility properties and ease of purification.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosyl group serves as an excellent leaving group, enabling SN2 displacement with various nucleophiles.

Alkoxy Substitution

Reaction with alkoxide nucleophiles generates ether-linked derivatives. For example:
Example Reaction:
2-(2-(Decyloxy)ethoxy)ethyl tosylate + NaOR → 2-(2-(Decyloxy)ethoxy)ethyl-OR + NaOTs
Conditions:

  • Base: NaOH or Cs₂CO₃

  • Solvent: DMF or THF/water

  • Temperature: 0–80°C
    Reference: Analogous reactions for m-PEG4-Tos ( ) and benzyl-PEG3-Tos ( ) achieve >90% yields under similar conditions.

Amine Substitution

Primary/secondary amines displace the tosyl group to form amine derivatives:
Example Reaction:
2-(2-(Decyloxy)ethoxy)ethyl tosylate + R₂NH → 2-(2-(Decyloxy)ethoxy)ethyl-NR₂ + HOTS
Conditions:

  • Solvent: DCM or THF

  • Temperature: 25–70°C
    Yield: ~60–85% (inferred from pyrazole substitution in ).

Elimination Reactions

Under strongly basic conditions, elimination may compete with substitution:
Example Reaction:
2-(2-(Decyloxy)ethoxy)ethyl tosylate + Base → Alkene + HOTS
Conditions:

  • Base: KOtBu or DBU

  • Solvent: DMSO or THF

  • Temperature: >100°C
    Note: Limited evidence exists for elimination in primary tosylates; this pathway is less favored compared to substitution.

Polymerization and Macrocycle Formation

The compound serves as a monomer in step-growth polymerizations or macrocyclizations.

Thiol-Ene Polymerization

Reaction with dithiols forms poly(ethylene glycol)-based polymers:
Example Reaction:
2-(2-(Decyloxy)ethoxy)ethyl tosylate + HS-R-SH → Polymer + 2 HOTS
Conditions:

  • Catalyst: Tri-n-butylphosphine ( )

  • Solvent: DCM

  • Temperature: 25°C
    Yield: >80% conversion (analogous to ).

Hydrolysis

Controlled hydrolysis replaces the tosyl group with hydroxyl:
Example Reaction:
2-(2-(Decyloxy)ethoxy)ethyl tosylate + H₂O → 2-(2-(Decyloxy)ethoxy)ethanol + HOTS
Conditions:

  • Acid/Base: Dilute HCl or NaOH

  • Solvent: MeOH/H₂O

  • Temperature: Reflux
    Yield: ~70–90% (inferred from ester hydrolysis in ).

Cross-Coupling Reactions

While less common, the tosyl group can participate in transition metal-catalyzed couplings.

Suzuki-Miyaura Coupling

Example Reaction:
2-(2-(Decyloxy)ethoxy)ethyl tosylate + Aryl boronic acid → Biaryl derivative
Conditions:

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: THF

  • Temperature: 70°C
    Note: Requires activation of the tosyl group; limited direct examples but plausible based on Pd-mediated couplings in .

Reaction Data Tables

Scientific Research Applications

2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethers and esters.

    Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

    Industry: The compound is used in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group stabilizes the transition state, facilitating the substitution process. In biological systems, the compound can modify proteins and other biomolecules through esterification or alkylation reactions.

Comparison with Similar Compounds

The structural and functional diversity of p-toluenesulfonate derivatives allows for tailored applications. Below is a detailed comparison with key analogs:

Structural Variations
Compound Name Substituent Chain Molecular Formula Molecular Weight Key Functional Groups
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate -O-(CH₂)₁₀-O-CH₂CH₂-O-CH₂CH₂- C₂₃H₃₈O₆S 466.61 g/mol Decyloxy, sulfonate
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate -O-CH₂CH₂-O-CH₂CH₂-O-CH₃ C₁₄H₂₂O₇S 334.39 g/mol Methoxy, sulfonate
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate -O-CH₂CH₂-O-CH₂CH₂-OH C₁₃H₂₀O₇S 320.36 g/mol Hydroxy, sulfonate
2-(2-(2-Chloroethoxy)ethoxy)ethyl 4-methylbenzenesulfonate -O-CH₂CH₂-O-CH₂CH₂-Cl C₁₃H₁₉ClO₆S 338.81 g/mol Chloro, sulfonate
18F-MPG (PET imaging agent) PEGylated anilinoquinazoline-sulfonate C₂₈H₂₈F₁₈N₃O₇S 877.59 g/mol Fluorine-18, PEG, sulfonate

Key Observations :

  • Chain Length and Hydrophobicity : The decyloxy analog exhibits higher lipophilicity compared to methoxy or hydroxy derivatives, enhancing its utility in lipid bilayer interactions .
  • Reactivity : Chloro-substituted derivatives (e.g., ) are more reactive in nucleophilic substitutions, whereas hydroxy groups enable hydrogen bonding or further functionalization .
  • Imaging Applications: Fluorine-18-labeled PEGylated sulfonates (e.g., 18F-MPG) demonstrate targeted imaging of EGFR mutations, a feature absent in non-radioactive analogs .

Key Observations :

  • Catalysts : DMAP and NEt₃ improve tosylation efficiency by activating TsCl .
  • Temperature Control : Ice-cold conditions minimize side reactions in hydroxy-containing analogs .

Key Observations :

  • PROTACs : Decyloxy derivatives improve cell permeability due to their lipid-like chains .
  • PEG Spacers: Hydroxy- and methoxy-containing analogs reduce immunogenicity in biologics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate, and how do reaction conditions impact yield?

  • Methodological Answer : Two primary approaches are documented:

  • Direct Sulfonation : Reacting polyether alcohols (e.g., decyloxyethoxyethanol) with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or NaH) under anhydrous conditions. Yields vary significantly (10–99%) depending on stoichiometry, solvent choice (e.g., DMSO vs. THF), and temperature control .
  • Stepwise Functionalization : Introducing the sulfonate group after constructing the ether chain. For example, sodium hydride-mediated alkylation in DMSO under inert gas (argon) improves regioselectivity .
    • Key Variables : Solvent polarity, reaction time, and purification methods (e.g., silica gel chromatography) critically influence yield and purity.

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify characteristic peaks for the decyloxy chain (δ 0.8–1.5 ppm for CH3_3 and CH2_2), ethoxy linkages (δ 3.5–3.7 ppm), and aromatic protons from the tosyl group (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns. LCMS retention times validate purity .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Under inert gas (nitrogen/argon) at 2–8°C to avoid hydrolysis of the sulfonate ester .
  • Stability Monitoring : Periodic NMR or HPLC analysis detects degradation products (e.g., free sulfonic acid or ether chain cleavage).

Advanced Research Questions

Q. How can contradictory synthesis yields (e.g., 10% vs. 99%) be resolved through experimental design?

  • Methodological Answer :

  • Variable Optimization : Systematically test stoichiometric ratios (e.g., excess sulfonyl chloride), solvent polarity (DMSO enhances reactivity vs. THF), and reaction duration. highlights yield disparities due to incomplete sulfonation or side reactions (e.g., dimerization).
  • Work-Up Protocols : Use quenching agents (e.g., ice-water) and column chromatography to isolate the product from unreacted starting materials .

Q. What strategies minimize side reactions during sulfonation of polyether alcohols?

  • Methodological Answer :

  • Controlled Reactant Addition : Gradual addition of sulfonyl chloride to the alcohol-base mixture reduces exothermic side reactions.
  • Inert Atmosphere : Argon or nitrogen prevents oxidation of ethoxy chains .
  • Protecting Groups : Temporarily block hydroxyl groups in polyether precursors to avoid over-sulfonation .

Q. How is this compound utilized as a precursor in synthesizing complex organic molecules?

  • Methodological Answer :

  • Click Chemistry : The tosyl group serves as a leaving group for nucleophilic substitution. For example, azide introduction via NaN3_3 displacement enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to build triazole-linked biomolecules .
  • Drug Delivery Systems : The hydrophobic decyloxy chain enhances lipid solubility, facilitating micelle or liposome encapsulation for targeted drug delivery .

Q. What role does the decyloxy chain play in the compound’s reactivity and applications?

  • Methodological Answer :

  • Lipophilicity : The decyloxy moiety improves membrane permeability in biochemical probes, making it useful for cellular uptake studies.
  • Self-Assembly : In material science, the chain enables nanostructure formation (e.g., vesicles) when combined with hydrophilic sulfonate groups .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported yields for similar sulfonate esters?

  • Methodological Answer :

  • Reproducibility Checks : Validate protocols using identical reagents (e.g., anhydrous DMSO) and equipment (e.g., Schlenk lines for inert conditions).
  • Side Product Analysis : LCMS or GC-MS identifies byproducts (e.g., unreacted alcohol or sulfonic acid derivatives) that reduce yield .

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